molecular formula C20H22ClN3O2S B2527114 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea CAS No. 847389-38-2

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B2527114
CAS No.: 847389-38-2
M. Wt: 403.93
InChI Key: GWFAZMHYTUWXOX-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally similar to 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea have been synthesized and investigated for their expected biological activity, including potential antiviral properties against HBV and anti-HIV activities. These compounds are synthesized through various chemical reactions involving thioureas and halocompounds, leading to new thio-analogues of known pharmacophores (Aal, 2002), (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Crystal Structure Analysis

The crystal structure of related thiourea compounds has been characterized by various spectroscopic methods and X-ray crystallography, providing insight into their molecular geometry, bonding, and potential interaction mechanisms with biological targets. These studies are essential for understanding the compound's pharmacological potential and for the design of new therapeutic agents with improved efficacy and safety profiles (Saeed & Parvez, 2005).

Chemical Reactions and Mechanisms

Research on thiourea compounds often focuses on their role in various chemical reactions, including synthesis processes that lead to novel compounds with potential pharmacological activities. Studies have explored the reaction mechanisms, optimal conditions for synthesis, and the characterization of the products formed. These findings contribute to the broader field of organic synthesis, offering new methodologies for producing compounds with specific properties and functions (Rahman & Gatica, 2010).

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-12-15(16-10-13(21)4-6-17(16)23-12)8-9-22-20(27)24-18-11-14(25-2)5-7-19(18)26-3/h4-7,10-11,23H,8-9H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFAZMHYTUWXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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